molecular formula C21H18ClN3O2 B10986840 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10986840
M. Wt: 379.8 g/mol
InChI Key: QQJQEIURGHJCLR-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with the following chemical formula:

C20H21ClN2O4\text{C}_{20}\text{H}_{21}\text{ClN}_2\text{O}_4C20​H21​ClN2​O4​

. It contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological properties.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve several steps. One possible approach is as follows:

Industrial Production:: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using optimized conditions.

Chemical Reactions Analysis

Types of Reactions:: N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::
  • Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
  • Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution: React with appropriate nucleophiles or electrophiles.

Major Products:: The specific products formed depend on the reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to an N-oxide derivative.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide finds applications in:

  • Medicinal chemistry: Investigating its potential as a drug candidate.
  • Biology: Studying its effects on cellular processes.
  • Industry: Developing new materials or catalysts.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it with related structures to understand its uniqueness and potential advantages.

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C21H18ClN3O2/c1-25-12-18(15-4-2-3-5-16(15)21(25)27)20(26)23-9-8-13-11-24-19-7-6-14(22)10-17(13)19/h2-7,10-12,24H,8-9H2,1H3,(H,23,26)

InChI Key

QQJQEIURGHJCLR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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